molecular formula C8H15N B13813706 N-Cyclopentylidene isopropyl amine CAS No. 61955-29-1

N-Cyclopentylidene isopropyl amine

Cat. No.: B13813706
CAS No.: 61955-29-1
M. Wt: 125.21 g/mol
InChI Key: HICRSSQIWNQRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentylidene isopropyl amine is a chemical compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . Its structure features an imine functional group, formed from the condensation of cyclopentanone and isopropylamine, which makes it a valuable synthetic intermediate and building block in organic chemistry research . This compound is part of a class of Schiff bases that are often utilized in the synthesis of more complex nitrogen-containing heterocyclic compounds, which are structures of significant interest in various applied research fields . As a reagent, its primary value lies in its role in method development and chemical synthesis. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61955-29-1

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-propan-2-ylcyclopentanimine

InChI

InChI=1S/C8H15N/c1-7(2)9-8-5-3-4-6-8/h7H,3-6H2,1-2H3

InChI Key

HICRSSQIWNQRPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C1CCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for N Cyclopentylidene Isopropyl Amine

Direct Condensation of Cyclopentanone (B42830) with Isopropylamine (B41738)

The formation of N-cyclopentylidene isopropyl amine from cyclopentanone and isopropylamine is a reversible reaction. To drive the reaction toward the product, the equilibrium must be shifted. This is primarily accomplished by optimizing reaction conditions, with a strong focus on the removal of water. nih.gov

Optimization of Reaction Conditions for Equilibrium Shift

To maximize the yield of the desired imine, careful control of the reaction environment is crucial. The primary strategy involves the continuous removal of water as it is formed, thereby preventing the reverse reaction (hydrolysis of the imine) from occurring. nih.gov

Several techniques are employed to effectively remove water from the reaction mixture, thereby driving the synthesis of this compound forward.

Azeotropic Distillation: This technique involves using a solvent, such as toluene (B28343) or benzene, that forms a low-boiling azeotrope with water. rochester.eduresearchgate.net As the reaction proceeds, the water-solvent azeotrope is distilled off, effectively removing water from the system. A Dean-Stark apparatus is commonly used for this purpose, which allows for the continuous separation of the condensed water while returning the solvent to the reaction flask. researchgate.netwalisongo.ac.id This method is particularly effective for pushing the equilibrium towards the imine product. walisongo.ac.id

Drying Agents: Anhydrous inorganic salts are frequently used to sequester the water produced during the condensation. sciencemadness.org These agents are added directly to the reaction mixture. Common drying agents include:

Magnesium Sulfate (MgSO₄): A fast and effective drying agent. rochester.eduyoutube.com

Sodium Sulfate (Na₂SO₄): Another common choice, though it may be slower than magnesium sulfate. rochester.eduyoutube.com

Molecular Sieves: These are porous materials that can selectively adsorb water. 3A or 4A molecular sieves are often effective for this purpose. researchgate.net

The choice of drying agent can depend on the scale of the reaction and the specific solvent system being used. rochester.edu

Table 1: Comparison of Water Removal Techniques

TechniqueDescriptionAdvantagesDisadvantages
Azeotropic Distillation Uses a solvent that forms a low-boiling azeotrope with water to continuously remove it from the reaction. researchgate.netwalisongo.ac.idHighly efficient for driving equilibrium; allows for visual monitoring of the reaction progress. walisongo.ac.idRequires specific apparatus (Dean-Stark trap) and higher temperatures.
Drying Agents (e.g., MgSO₄, Na₂SO₄) Anhydrous salts are added to the reaction mixture to chemically bind with water. sciencemadness.orgSimple to implement; suitable for various reaction scales.Can be messy; requires filtration to remove the hydrated salt. rochester.edu
Molecular Sieves Porous materials that selectively adsorb water molecules from the reaction. researchgate.netHigh efficiency and selectivity for water removal. researchgate.netCan be more expensive than simple drying agents.

The choice of solvent can significantly impact the efficiency of imine formation. Solvents that are inert to the reactants and facilitate water removal are preferred. Toluene is a common choice, particularly for azeotropic distillation, as it forms an azeotrope with water. researchgate.netwalisongo.ac.id Dichloromethane is another solvent often used, especially in conjunction with drying agents like molecular sieves. researchgate.net The polarity of the solvent can also play a role in the reaction kinetics.

Catalytic Approaches to Imine Formation

To accelerate the rate of imine formation, various catalysts can be employed. These catalysts function by activating either the ketone or the amine, facilitating the nucleophilic attack and subsequent dehydration. Catalytic approaches can be broadly categorized as homogeneous or heterogeneous.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. For the synthesis of this compound, this typically involves the use of soluble acids.

Brønsted Acids: Protic acids, such as p-toluenesulfonic acid (PTSA), are commonly used to catalyze imine formation. researchgate.net The acid protonates the carbonyl oxygen of cyclopentanone, increasing its electrophilicity and making it more susceptible to attack by the lone pair of electrons on the nitrogen of isopropylamine. nih.gov The resulting iminium cation is a key intermediate. nih.gov

Lewis Acids: Lewis acids, such as scandium triflate (Sc(OTf)₃), can also be effective catalysts. acs.org They function by coordinating to the carbonyl oxygen, which, similar to protonation, enhances the electrophilicity of the carbonyl carbon. acs.orgwiley-vch.de Some Lewis acids may generate Brønsted acids in situ through hydrolysis, which then act as the primary catalyst. acs.org

Heterogeneous catalysts exist in a different phase from the reactants, offering the advantage of easier separation from the reaction mixture and potential for reuse. nih.govnih.gov

Metal-Based Catalysts: Transition metal-based catalysts, often supported on various materials, can catalyze imine formation as part of tandem reactions like reductive amination. nih.govnih.govresearchgate.netrsc.org While the direct condensation is the focus here, it's a crucial step in these multi-step syntheses. The support material can play a significant role, with acidic supports favoring the imine formation step. nih.gov The size and dispersion of the metal particles can also influence catalytic activity. acs.org

Solid Acid Resins: Materials like Amberlyst® 15, a sulfonic acid-functionalized polystyrene resin, serve as effective solid acid catalysts. They provide acidic sites for the protonation of the carbonyl group, similar to homogeneous Brønsted acids, but with the benefit of being easily filtered out of the reaction mixture.

Table 2: Overview of Catalytic Approaches

Catalyst TypeCatalyst ExampleMechanism of ActionAdvantages
Homogeneous Brønsted Acid p-Toluenesulfonic acid (PTSA) researchgate.netProtonates the carbonyl oxygen, increasing its electrophilicity. nih.govHigh activity; readily available.
Homogeneous Lewis Acid Scandium triflate (Sc(OTf)₃) acs.orgnih.govCoordinates to the carbonyl oxygen, enhancing its electrophilicity. acs.orgwiley-vch.deCan be highly effective; offers different reactivity profiles.
Heterogeneous Metal-Based Supported metal nanoparticles (e.g., Ru/Nb₂O₅) researchgate.netThe acidic support can facilitate the condensation step. nih.govEasily separable and reusable; can be used in flow chemistry. nih.govnih.gov
Heterogeneous Solid Acid Resin Amberlyst® 15Provides acidic sites for catalysis while being easily removable.Simple work-up; catalyst is recyclable.
Organocatalysis in this compound Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For the formation of imines, proline and its derivatives are often employed. These catalysts facilitate the condensation reaction between a ketone and an amine by activating the carbonyl group. In the context of this compound synthesis, an organocatalyst would enable the reaction between cyclopentanone and isopropylamine under mild, often solvent-free conditions, leading to high yields of the desired imine. Research has demonstrated the effectiveness of BINAM-prolinamides as catalysts in aldol (B89426) reactions between ketones and isatins under solvent-free conditions, achieving high diastereo- and enantioselectivities. mdpi.com This highlights the potential of similar organocatalysts for efficient imine synthesis.

Photocatalysis and Electrocatalysis in Imine Formation

Photocatalysis and electrocatalysis represent cutting-edge strategies for imine synthesis that utilize light energy or electrical current, respectively, to drive the chemical transformation. These methods can often proceed under ambient temperature and pressure, offering a green alternative to thermally driven reactions.

In a photocatalytic approach, a photocatalyst absorbs light and transfers the energy to the reactants, facilitating the condensation. While specific studies on the photocatalytic synthesis of this compound are not prevalent, the general principle has been established for imine formation. Similarly, electrocatalysis can be employed to activate the reactants. For instance, the anodic oxidation of an amine can generate a reactive intermediate that readily condenses with a ketone. These methods are at the forefront of synthetic chemistry and hold promise for the future of imine synthesis.

Alternative Synthetic Routes to this compound

Beyond direct condensation, alternative synthetic pathways offer different approaches to access this compound, sometimes starting from more readily available or alternative precursors.

Oxidation of Precursor Amines

The oxidation of a secondary amine, specifically N-cyclopentylisopropylamine, can yield the target imine, this compound. This method involves the removal of two hydrogen atoms from the precursor amine. Various oxidizing agents can be employed for this transformation, and the choice of reagent is critical to avoid over-oxidation or side reactions. This route is particularly useful when the corresponding secondary amine is more accessible or cost-effective than the direct ketone and amine starting materials.

Tandem Reactions Involving Alcohol and Amine Condensation

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, provide an efficient and atom-economical approach. The synthesis of this compound can be envisioned through a tandem process starting from cyclopentanol (B49286) and isopropylamine. This would typically involve an initial oxidation of the alcohol to the corresponding ketone, cyclopentanone, which then undergoes an in-situ condensation with the amine. This process often requires a catalyst that can facilitate both the oxidation and the condensation steps. A notable industrial method involves the reaction of isopropanol, ammonia, and hydrogen over a porous nickel-aluminum catalyst to produce isopropylamine and diisopropylamine (B44863). whamine.com

Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. For the synthesis of this compound, this translates to the development of methods that reduce or eliminate the use of hazardous solvents and reagents.

Solvent-Free Methodologies

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry. For the synthesis of this compound, this involves the direct reaction of cyclopentanone and isopropylamine without a solvent. These reactions are often facilitated by grinding the reactants together, a technique known as mechanochemistry, or by heating the mixture. rsc.org Solvent-free approaches not only reduce chemical waste but can also lead to higher reaction rates and easier product isolation. Studies have shown that Michael-type additions of amines to electron-deficient alkenes can proceed efficiently in a neat mixture without any solvent or catalyst, yielding the corresponding β-amino derivatives in excellent yields. researchgate.net Similarly, the ring opening of aryloxyepoxides with isopropylamine under solvent-free microwave irradiation has been shown to produce aryloxypropanolamines in high yields in significantly less time than classical heating methods. researchgate.net These examples underscore the potential and growing interest in solvent-free methodologies for amine and imine synthesis.

Methodology Catalyst/Conditions Key Advantages Representative Yields
OrganocatalysisProline derivatives (e.g., BINAM-prolinamides) mdpi.comMild conditions, high selectivity, potential for enantioselectivity mdpi.comup to 99% de and 97% ee (for related reactions) mdpi.com
Tandem Alcohol-Amine CondensationNickel-aluminum catalyst whamine.comAtom economy, use of alcohol precursor whamine.comTotal yield of mono- and diisopropylamine >90% (for related reactions) whamine.com
Solvent-Free Synthesis (Mechanochemistry)Grinding, neat conditions rsc.orgReduced waste, short reaction times, simple work-up rsc.orgExcellent yields without column chromatography rsc.org
Solvent-Free Synthesis (Microwave)Microwave irradiation, neat conditions researchgate.netRapid reaction times, high yields researchgate.netup to 98% (for related reactions) researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. In the context of this compound synthesis, which involves the condensation of cyclopentanone and isopropylamine, microwave irradiation facilitates rapid and efficient imine formation. This technique utilizes the ability of polar molecules to align with the oscillating electric field of the microwaves, generating heat volumetrically and homogeneously throughout the reaction medium. researchgate.net

The primary benefits of this approach include dramatically reduced reaction times, often from hours to mere minutes, and frequently higher product yields. organic-chemistry.org Many microwave-assisted syntheses of imines can be performed under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste. researchgate.netorganic-chemistry.org For the synthesis of this compound, a mixture of cyclopentanone and isopropylamine could be subjected to microwave irradiation, potentially with a solid support or a wetting reagent like β-ethoxyethanol, to yield the desired product rapidly. researchgate.net The efficiency of the reaction can be optimized by adjusting the microwave power and irradiation time. researchgate.net

Below is a table illustrating a hypothetical optimization of microwave-assisted synthesis for this compound, based on typical findings for similar imine formations. researchgate.netorganic-chemistry.org

EntryPower (W)Time (min)ConditionYield (%)
110010Solvent-free75
22505Solvent-free92
32508Solvent-free90
44002Solvent-free95

This interactive table showcases potential reaction parameters and outcomes. Data is illustrative.

The reaction proceeds without the need for traditional catalysts in many cases, as the high temperatures generated quickly drive the dehydration of the intermediate carbinolamine. organic-chemistry.org This method represents a mild, efficient, and environmentally benign alternative to conventional synthesis. organic-chemistry.org

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions, offers a solvent-free and highly efficient route for synthesizing this compound. rsc.org This technique is typically performed in a ball mill, where the reactants, cyclopentanone and isopropylamine, are combined in a milling jar with grinding media (balls). The repeated collisions transfer kinetic energy, which breaks and forms chemical bonds.

This approach is particularly advantageous for its environmental credentials, as it often eliminates the need for bulk solvents, thereby reducing chemical waste. rsc.org Reactions under mechanochemical conditions are often faster than conventional solution-phase methods due to the high concentration of reactants in the solid state. nih.gov The synthesis of N-substituted amines has been successfully demonstrated using mechanochemical grinding, affording excellent yields in short reaction times at room temperature without the need for complex purification steps like column chromatography. rsc.org

A potential procedure would involve charging a stainless steel milling jar with cyclopentanone, isopropylamine, and stainless steel balls. The jar would then be vibrated at a specific frequency for a set duration.

ParameterValue
Reactant 1Cyclopentanone
Reactant 2Isopropylamine
Milling Frequency20-30 Hz
Reaction Time30-90 min
ConditionSolvent-free, Room Temperature

This table outlines typical parameters for a mechanochemical synthesis setup.

The direct absorption of mechanical energy facilitates the condensation reaction, making mechanosynthesis a scalable and green alternative for the production of imines. nih.gov

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, provides a powerful platform for the production of this compound with enhanced safety, consistency, and scalability. In a flow system, reactants are continuously pumped from reservoirs through a network of tubes and reactors where the reaction occurs. This contrasts with batch production, where reactants are mixed in a single vessel.

The key advantages of flow chemistry include superior control over reaction parameters such as temperature, pressure, and residence time. jst.org.in The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for highly efficient heat and mass transfer, enabling reactions to be performed under more aggressive conditions than are safe in batch reactors. durham.ac.uk For the synthesis of this compound, a solution of cyclopentanone and a solution of isopropylamine could be merged at a T-junction and then passed through a heated reactor coil. The residence time in the reactor can be precisely controlled by adjusting the flow rates of the pumps.

This methodology allows for rapid optimization of reaction conditions and can be readily scaled up by simply running the system for a longer duration. jst.org.in Furthermore, purification can be integrated into the flow path, for instance, by using scavenger resins to remove unreacted starting materials or byproducts. durham.ac.uk The potential for clogging due to solid precipitation can be a challenge, but modern flow reactor designs have developed advanced methods for handling solids. jst.org.in

ParameterDescriptionTypical Setting
Reactor TypePacked-bed or Coil ReactorFEP or PFA tubing
TemperatureTemperature of the reactor coil60-150 °C
Flow RateRate at which reactants are pumped0.1-10 mL/min
Residence TimeTime reactants spend in the heated zone1-20 min
Back PressureSystem pressure to keep solvents from boiling5-10 bar

This interactive table details a potential setup for the continuous-flow synthesis of this compound.

The modularity of flow systems also allows for the integration of multiple reaction steps, enabling more complex molecules to be synthesized in a continuous, automated fashion. rsc.orgchemrxiv.org

Mechanistic Investigations of this compound Formation

Understanding the underlying mechanism of a reaction is crucial for its optimization and control. The formation of this compound from cyclopentanone and isopropylamine proceeds via a nucleophilic addition-elimination pathway.

Kinetic Studies of Condensation Reactions

Kinetic studies are essential for elucidating the reaction mechanism and determining the rate-determining step. For the condensation of cyclopentanone and isopropylamine, the reaction rate can be monitored over time by measuring the change in concentration of reactants or products using techniques like UV-Vis spectroscopy or NMR.

The reaction is expected to follow a bimolecular mechanism. researchgate.net By systematically varying the initial concentrations of cyclopentanone and isopropylamine and observing the effect on the initial reaction rate, the rate law for the reaction can be determined.

The general rate law is expected to be: Rate = k[Cyclopentanone]^x[Isopropylamine]^y

Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. For a simple bimolecular process, both x and y would be expected to be 1.

[Cyclopentanone] (M)[Isopropylamine] (M)Initial Rate (M/s)
0.10.1R1
0.20.12 x R1
0.10.22 x R1

This table illustrates the expected outcome of a kinetic experiment for a second-order reaction.

These studies reveal how the speed of the reaction depends on reactant concentrations and allow for the calculation of the rate constant, providing a quantitative measure of the reaction's speed under specific conditions. researchgate.net

Transition State Analysis and Reaction Energetics

The formation of this compound involves a two-step process:

Nucleophilic Attack: The nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of cyclopentanone to form a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is protonated and subsequently loses a molecule of water to form the final imine product.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), can be used to model the energy profile of this reaction pathway. This analysis helps in identifying the structures of the transition states for both the carbinolamine formation and the subsequent dehydration step.

The dehydration of the carbinolamine is generally the rate-determining step of the reaction. The transition state for this step involves the breaking of the C-O bond and the formation of the C=N double bond. The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the feasibility and rate of the reaction. A lower activation energy corresponds to a faster reaction. These computational models provide a molecular-level understanding of the reaction energetics that is complementary to experimental kinetic data.

pH Rate Profiles and Their Impact on Catalysis

The condensation reaction to form this compound is highly sensitive to the pH of the reaction medium. The reaction is typically catalyzed by acid, but the relationship between the reaction rate and pH is not linear. An experimental plot of the observed rate constant versus pH typically yields a bell-shaped curve.

This profile arises from the dual role of the acid catalyst:

At neutral or high pH: The concentration of hydronium ions is too low to effectively protonate the carbonyl oxygen of cyclopentanone. This protonation is necessary to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine. Without sufficient catalysis, the reaction is slow.

At very low pH (highly acidic): The amine nucleophile, isopropylamine, becomes protonated to form an ammonium (B1175870) ion (isopropylammonium). This ion is no longer nucleophilic and cannot attack the carbonyl carbon, causing the reaction rate to decrease sharply.

Therefore, the maximum reaction rate is achieved at a weakly acidic pH, typically between 4 and 6. At this optimal pH, there is a sufficient concentration of protonated cyclopentanone to accelerate the reaction, while a significant portion of the isopropylamine remains in its unprotonated, nucleophilic form. Understanding the pH-rate profile is critical for selecting the appropriate catalyst and optimizing reaction conditions to maximize the yield and efficiency of this compound synthesis.

Reactivity and Reaction Mechanisms of N Cyclopentylidene Isopropyl Amine

Nucleophilic Additions to the Imine Carbon

The polarized nature of the imine bond in N-Cyclopentylidene isopropyl amine facilitates the addition of nucleophiles to the electrophilic carbon atom. This reactivity is the basis for a variety of important synthetic transformations.

Organometallic Reagent Additions (e.g., Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the imine carbon of this compound. thieme-connect.comacs.orglibretexts.org This reaction provides a direct route to the synthesis of secondary amines with a new carbon-carbon bond formed at the former imine carbon. The general mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic imine carbon, followed by hydrolysis to yield the secondary amine. libretexts.org

The choice of organometallic reagent and reaction conditions can influence the outcome and stereoselectivity of the addition. thieme-connect.com For instance, while Grignard reagents can be less reactive towards unactivated imines, organolithium reagents are generally more reactive. thieme-connect.com The presence of Lewis acids can also modulate the reactivity and stereochemical course of these additions. thieme-connect.com

Table 1: Examples of Organometallic Additions to Imines

Organometallic ReagentImine SubstrateProduct TypeReference
Methyllithium(S)-AryliminesSecondary amines thieme-connect.com
DialkylmagnesiumUnactivated iminesSecondary amines acs.org
OrganolithiumImines in waterSecondary amines thieme-connect.com

Hydride Reductions to Secondary Amines (e.g., Reductive Amination)

The reduction of the imine double bond in this compound to form the corresponding secondary amine, N-cyclopentylisopropylamine, is a fundamental transformation. This can be achieved through hydride reduction, a key step in the process of reductive amination. researchgate.netlibretexts.org Reductive amination involves the in-situ formation of the imine from cyclopentanone (B42830) and isopropylamine (B41738), followed by its immediate reduction without isolation of the imine intermediate. researchgate.netlibretexts.org

Various reducing agents can be employed for this purpose, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Raney Nickel or Palladium on carbon). researchgate.netrsc.org The choice of reducing agent is often dictated by the desired reaction conditions and the presence of other functional groups. For instance, sodium cyanoborohydride is a milder reducing agent that is selective for the iminium ion, which is in equilibrium with the imine under acidic conditions.

The reductive amination of cyclopentanone with isopropylamine has been studied for the synthesis of cyclopentylamine, where N-cyclopentyliminocyclopentane was identified as a key intermediate. researchgate.net This process can be optimized to favor the formation of the desired secondary amine and minimize the formation of byproducts. researchgate.netsciencemadness.org

Cyanohydrin Formation from Imine Derivatives

The addition of hydrogen cyanide (HCN) or a cyanide salt to an imine, a reaction analogous to cyanohydrin formation in aldehydes and ketones, is a key step in the Strecker synthesis of amino acids. coconote.appmasterorganicchemistry.commasterorganicchemistry.com In the context of this compound, this reaction would involve the nucleophilic attack of the cyanide ion on the imine carbon to form an α-aminonitrile.

The mechanism typically begins with the formation of the imine, followed by the addition of the cyanide ion. masterorganicchemistry.comleah4sci.com The resulting α-aminonitrile can then be hydrolyzed to yield an α-amino acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is often carried out using a source of cyanide such as KCN or HCN, and the conditions can be controlled to optimize the yield of the desired product. masterorganicchemistry.comyoutube.com Theoretical studies have explored the mechanism of hydrocyanation of imines, considering the role of catalysts and solvent molecules. nih.gov

Table 2: Key Steps in Strecker Synthesis

StepReactantsProduct
Imine FormationAldehyde/Ketone + Ammonia/AmineImine
Nucleophilic AdditionImine + Cyanideα-Aminonitrile
Hydrolysisα-Aminonitrile + Acid/Baseα-Amino Acid

Mannich-type Reactions Incorporating this compound

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (or ketone), and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgresearchgate.net this compound can participate in Mannich-type reactions, where the imine or its corresponding enamine tautomer acts as a nucleophile.

In a typical Mannich reaction, an iminium ion is first formed from the reaction of an aldehyde and an amine. wikipedia.org This electrophilic iminium ion is then attacked by a nucleophile, such as an enol or enamine. If this compound were to act as the nucleophilic component, it would likely be through its enamine tautomer. This enamine can then add to an electrophile, such as a pre-formed iminium ion, leading to the formation of a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgthermofisher.com These Mannich bases are valuable synthetic intermediates. thermofisher.com The reaction can be catalyzed by acids or bases and has been extended to asymmetric variants using organocatalysts. wikipedia.org

Allylation Reactions and Homoallylic Amine Synthesis

The allylation of imines is a significant method for the synthesis of homoallylic amines, which are important structural motifs in many natural products and pharmaceuticals. rsc.orgthieme-connect.comresearchgate.net this compound can undergo allylation through the addition of an allyl nucleophile to the imine carbon.

Various allylic organometallic reagents, such as those based on boron, tin, or silicon, can be used for this purpose. thieme-connect.comresearchgate.netbeilstein-journals.org The reaction often requires a Lewis acid catalyst to activate the imine. researchgate.net The addition of allylboron reagents to imines has emerged as a robust and stereocontrolled method for accessing homoallylic amines. rsc.orgthieme-connect.com

Recent advancements have also explored alternative, metal-free methods for imine allylation, such as photoredox-catalyzed radical-radical cross-coupling reactions. dlut.edu.cn Additionally, direct cross-coupling reactions between imines and allylic alcohols have been developed, providing a convergent route to complex homoallylic amines. nih.govnih.gov Iridium-catalyzed asymmetric umpolung allylation of imines offers a strategy for preparing enantioenriched 1,4-disubstituted homoallylic amines. acs.org

Cycloaddition Reactions Involving the Imine Moiety

The imine functionality of this compound can participate in cycloaddition reactions, where the C=N double bond acts as a 2π component. These reactions are valuable for the construction of various heterocyclic ring systems.

One of the most common types of cycloaddition involving imines is the [3+2] cycloaddition with 1,3-dipoles, such as azomethine ylides or nitrones, to form five-membered heterocyclic rings. nih.govrsc.org For instance, the reaction of an imine with an azomethine imine can lead to the formation of pyrazolidine (B1218672) derivatives. rsc.org

Furthermore, imines can undergo [2+2] cycloaddition reactions with ketenes (the Staudinger reaction) or other suitable partners to form four-membered azetidine (B1206935) rings. acs.org The stereochemistry of these cycloadditions can often be controlled by the reaction conditions and the nature of the reactants. Photochemical [2+2] cycloadditions, also known as aza Paternò–Büchi reactions, represent another avenue for the synthesis of azetidines from imines. acs.org More complex cycloadditions, such as the photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes, have also been reported. nih.gov

Diels-Alder (Aza-Diels-Alder) Reactions

The Aza-Diels-Alder reaction is a variation of the conventional Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.org In the context of this compound, the imine functionality (C=N) can act as a dienophile, reacting with a conjugated diene in a [4+2] cycloaddition to form a six-membered heterocyclic ring. wikipedia.org

The reactivity of the imine in this reaction is significantly influenced by the substituents on both the carbon and nitrogen atoms. Electron-withdrawing groups attached to the nitrogen atom can increase the electrophilicity of the C=N bond, making the imine a more reactive dienophile. The reaction can proceed via a concerted or a stepwise mechanism. wikipedia.org In many instances, particularly with cyclic dienes like cyclopentadiene, these reactions can exhibit high diastereoselectivity. wikipedia.org While specific examples involving this compound are not extensively documented, its behavior can be predicted based on these general principles. The reaction would involve the diene adding across the C=N double bond of the imine to yield a tetrahydropyridine (B1245486) derivative.

Table 1: General Parameters for Aza-Diels-Alder Reactions

Parameter Description Typical Conditions
Diene A conjugated system with two double bonds. Cyclopentadiene, Danishefsky's diene. wikipedia.org
Dienophile A molecule with a double or triple bond. In this case, the imine. This compound.
Catalyst Often a Lewis acid to activate the imine. Not always required, but can improve rate and selectivity.
Solvent Aprotic solvents are common. Dichloromethane, Toluene (B28343).

| Temperature | Varies widely, from ambient to elevated temperatures. | Dependent on the reactivity of substrates. |

[2+2] Cycloadditions (e.g., β-Lactam Synthesis via Staudinger Reaction)

The Staudinger synthesis is a classic example of a [2+2] cycloaddition that reacts an imine with a ketene (B1206846) to produce a β-lactam, a four-membered cyclic amide. wikipedia.org This reaction is of significant importance in the synthesis of β-lactam antibiotics like penicillin. wikipedia.org The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, followed by ring closure. organic-chemistry.org

For this compound, the reaction would involve its C=N double bond reacting with a suitable ketene. Ketenes are highly reactive and often generated in situ from acyl chlorides and a tertiary amine base, or via a Wolff rearrangement. organic-chemistry.org The stereochemical outcome of the Staudinger reaction (cis or trans β-lactam) is influenced by the electronic properties of the substituents on both the imine and the ketene, as well as the reaction temperature. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favor the formation of cis-β-lactams. organic-chemistry.org The use of chiral catalysts can also lead to enantioselective synthesis of β-lactams. nih.govnih.gov

Recently, photosensitized [2+2] cycloaddition reactions of N-sulfonylimines have been developed as a method for constructing azetidine rings, demonstrating the versatility of imines in forming four-membered rings under various conditions. nih.gov

[3+2] Cycloadditions (e.g., with Nitrones, Azides)

In [3+2] cycloadditions, a three-atom dipole (1,3-dipole) reacts with a two-atom component (a dipolarophile) to form a five-membered ring. The imine bond of this compound can act as the dipolarophile in these reactions.

With Nitrones: The reaction of an imine with a nitrone is not a standard [3+2] cycloaddition, as both are 1,3-dipole precursors. However, nitrones readily undergo [3+2] cycloaddition with alkenes to form isoxazolidines. wikipedia.orgrsc.org If this compound exists in equilibrium with its enamine tautomer (see Section 3.4.1), the C=C bond of the enamine can act as the dipolarophile. The reaction of the enamine with a nitrone would yield a five-membered isoxazolidine (B1194047) ring fused to the cyclopentane (B165970) ring. wikipedia.org The regioselectivity of this cycloaddition is governed by frontier molecular orbital interactions. wikipedia.org

With Azides: Azides can react with alkenes and alkynes in [3+2] cycloadditions, famously exemplified by the "click" reaction to form triazoles. nih.govrsc.org Similar to the reaction with nitrones, the enamine isomer of this compound could serve as the alkene component. The reaction of the enamine with an organic azide (B81097) would lead to the formation of a triazoline ring, which could subsequently rearrange or be converted to other nitrogen-containing heterocycles.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of reactions that occur through a concerted, cyclic transition state. ebsco.com The cycloaddition reactions discussed above ([4+2], [2+2], [3+2]) are major subclasses of pericyclic reactions. Beyond these, imines and their enamine tautomers can potentially participate in other types of pericyclic transformations, such as electrocyclic reactions and sigmatropic rearrangements, although these are less common for simple imine systems compared to polyenes.

An electrocyclic reaction involves the formation of a sigma bond between the ends of a conjugated system, creating a ring. The reverse process is an electrocyclic ring-opening. msu.edu While this compound itself is not a conjugated system, its enamine tautomer contains a C=C-N system. More complex derivatives could be designed to undergo such transformations. Sigmatropic rearrangements involve the migration of a sigma bond across a pi-electron system. For instance, a wikipedia.orgwikipedia.org-hydride shift could occur in a suitably substituted enamine system derived from the parent imine. The feasibility of these reactions is governed by the principles of orbital symmetry (Woodward-Hoffmann rules). msu.edu

Reactions at the Alpha-Carbon of the Cyclopentylidene Ring

The hydrogens on the carbon atoms adjacent (alpha) to the imine double bond are acidic and play a crucial role in the reactivity of this compound.

Deprotonation and Enamine/Imine Isomerization

This compound exists in tautomeric equilibrium with its corresponding enamine, N-(cyclopent-1-en-1-yl)propan-2-amine. This isomerization is analogous to the keto-enol tautomerism of ketones. wikipedia.org The process involves the removal of a proton from the alpha-carbon and protonation of the imine nitrogen. libretexts.org

The formation of the enamine is typically catalyzed by acid. libretexts.org The equilibrium generally favors the imine form; however, the enamine is a key reactive intermediate. The enamine is a strong nucleophile, with the nitrogen's lone pair of electrons delocalizing into the double bond, making the alpha-carbon electron-rich and susceptible to attack by electrophiles. wikipedia.orgmakingmolecules.com Cyclic secondary amines are often used to form enamines because they tend to be more nucleophilic and lead to more reactive enamines. makingmolecules.com

Reactions of Enamine Intermediates Derived from this compound

The enamine tautomer of this compound is a powerful nucleophile and can react with a variety of electrophiles at the alpha-carbon. These reactions, often referred to as Stork enamine reactions, are synthetically valuable for forming new carbon-carbon bonds at the alpha-position of a ketone (cyclopentanone in this case). libretexts.org The major advantage of using enamines over enolates is that they are neutral, easier to prepare, and can help avoid over-alkylation issues. libretexts.org

The typical sequence for these reactions is:

Formation of the enamine: Reacting cyclopentanone with isopropylamine.

Reaction with an electrophile: The enamine attacks the electrophile (e.g., an alkyl halide or acyl halide). masterorganicchemistry.com This forms an iminium salt intermediate. libretexts.org

Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding an alpha-substituted cyclopentanone. masterorganicchemistry.com

Table 2: Common Electrophiles in Stork Enamine Reactions

Reaction Type Electrophile Product after Hydrolysis
Alkylation Alkyl halides (e.g., CH₃I, BnBr) α-Alkylated ketone. libretexts.org
Acylation Acyl halides (e.g., CH₃COCl) β-Dicarbonyl compound. libretexts.org

| Michael Addition | α,β-Unsaturated carbonyls | 1,5-Dicarbonyl compound. libretexts.org |

These reactions highlight the utility of this compound as a precursor to a reactive enamine intermediate, enabling a wide range of synthetic modifications to the cyclopentyl ring.

Hydrolysis and Imine Exchange Reactions

The carbon-nitrogen double bond in this compound, like other imines, is susceptible to nucleophilic attack, making it reactive towards hydrolysis and imine exchange reactions. These reactions are typically reversible and their outcomes can be controlled by the reaction conditions.

The mechanism of acid-catalyzed hydrolysis proceeds through a series of steps:

Protonation of the imine nitrogen to form an iminium ion.

Nucleophilic attack of water on the iminium carbon to form a carbinolamine intermediate.

Proton transfer from the oxygen to the nitrogen.

Elimination of the primary amine (isopropylamine) to regenerate the carbonyl compound (cyclopentanone) and release the protonated amine.

Imine exchange, or transimination, is a reaction in which an existing imine reacts with a new primary amine to form a new imine and release the original amine. nih.gov For this compound, reaction with a different primary amine (R-NH₂) would lead to the formation of N-cyclopentylidene-R-amine and the release of isopropylamine. This reaction is also typically acid or base-catalyzed and is driven to completion by removing one of the products, often the more volatile amine. The mechanism is similar to that of hydrolysis, involving nucleophilic attack of the new amine on the imine carbon, followed by a series of proton transfers and elimination of the original amine. nih.govyoutube.com The reversibility of this process allows for the creation of dynamic covalent libraries where the composition of the mixture at equilibrium is determined by the relative stabilities of the components. nih.gov

Oxidative and Reductive Transformations

The oxidation of imines can lead to various products, with the most common being nitrones or oxaziridines. The outcome of the oxidation of this compound is dependent on the oxidizing agent and reaction conditions. The nitrogen lone pair and the C=N π-bond are both potential sites for oxidation.

Oxidation at the nitrogen atom's lone pair by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically yields a nitrone. rsc.orgrsc.orgmdpi.com The formation of the nitrone is favored by factors that increase the nucleophilicity of the nitrogen atom and sterically hinder the approach of the oxidant to the imine carbon. For this compound, the isopropyl group provides some steric bulk around the nitrogen. The reaction with m-CPBA would likely proceed via electrophilic attack of the peroxy acid on the nitrogen atom. The choice of a non-hydroxylic solvent can also favor nitrone formation. rsc.org

Alternatively, oxidation at the C=N double bond can lead to the formation of an oxaziridine (B8769555), a three-membered ring containing oxygen, nitrogen, and carbon. This pathway is also often observed with peroxy acids. rsc.org The selectivity between nitrone and oxaziridine formation can be influenced by the steric and electronic properties of the imine. For N-alkyl imines derived from dialkyl ketones, oxaziridine formation has been reported to be exclusive in some cases. rsc.org However, steric hindrance at the imine carbon can favor attack at the nitrogen, leading to the nitrone. rsc.org

The table below summarizes the expected products from the oxidation of a generic N-aliphatic ketimine, which serves as an analogue for this compound.

Table 1: Potential Oxidation Products of N-Aliphatic Ketimines

Oxidizing Agent Predominant Product Reference
m-Chloroperoxybenzoic acid (m-CPBA) Nitrone or Oxaziridine rsc.orgrsc.org
Dimethyldioxirane (DMDO) Nitrone rsc.org
Potassium permanganate Nitrone rsc.org

The C=N double bond of this compound can be selectively reduced to form the corresponding secondary amine, N-cyclopentylisopropylamine. This transformation is a common and useful method for the synthesis of secondary amines. Several reducing agents and methods can be employed for this purpose.

Catalytic Hydrogenation: This is a widely used method for the reduction of imines. It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.netacs.orgresearchgate.netnih.gov Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out under pressure and at a moderate temperature. Catalytic hydrogenation is often highly efficient and produces the amine in good yield. For sterically hindered ketimines, more active catalysts or harsher conditions might be necessary. nih.gov Asymmetric hydrogenation using chiral catalysts can also be employed to produce enantiomerically enriched amines if the imine is prochiral. dicp.ac.cn

Hydride Reducing Agents: Complex metal hydrides are also effective for the reduction of imines.

Sodium borohydride (NaBH₄): This is a mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones. It can also reduce imines, although the reaction is generally slower than the reduction of carbonyls. youtube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The chemoselectivity of NaBH₄ allows for the reduction of an imine in the presence of less reactive functional groups like esters and nitriles. rsc.org

The table below provides a summary of common methods for the reduction of imines to amines, which are applicable to this compound.

Table 2: Reagents for the Selective Reduction of Imines to Amines

Reagent/Method Solvent Typical Conditions Reference
H₂ / Pd/C Ethanol, Methanol Room temperature to 50°C, H₂ pressure dicp.ac.cn
H₂ / PtO₂ Ethanol, Acetic Acid Room temperature, H₂ pressure acs.org
Sodium borohydride (NaBH₄) Methanol, Ethanol 0°C to room temperature youtube.comrsc.org
Lithium aluminum hydride (LiAlH₄) Diethyl ether, THF 0°C to reflux youtube.com
Catalytic Transfer Hydrogenation Isopropanol With a suitable catalyst (e.g., Iridium or Iron complexes) researchgate.netacs.org

Applications of N Cyclopentylidene Isopropyl Amine in Advanced Organic Synthesis

Synthetic Intermediate for Nitrogen-Containing Heterocycles

The structural motif of N-Cyclopentylidene isopropyl amine, an imine derived from cyclopentanone (B42830) and isopropylamine (B41738), makes it a strategic precursor for synthesizing a range of saturated nitrogen heterocycles. These heterocycles are prevalent in pharmaceuticals and natural products.

The five-membered pyrrolidine (B122466) ring is a fundamental structural unit in many biologically active compounds. This compound can be employed in cycloaddition reactions to construct this scaffold. One notable method is the (3+2) cycloaddition reaction with an azomethine ylide. Although transformations involving cyclopentane (B165970) derivatives can sometimes be challenging, specific conditions can facilitate the reaction efficiently researchgate.net. For example, the reaction of an N-benzyl azomethine ylide, generated in situ, with a cyclopentylidene-based substrate can lead to the formation of spirocyclic pyrrolidines researchgate.net. This approach provides a direct route to complex 2-azaspiro[4.4]nonane systems, which are of growing interest in medicinal chemistry researchgate.net.

The synthesis of pyrrolidine derivatives can also be achieved through various other cyclization strategies starting from primary amines and suitable difunctional compounds like diols or dihalides organic-chemistry.org. While this compound is an imine, its reduction product, N-cyclopentyl isopropylamine (a secondary amine), can readily participate in such N-heterocyclization reactions.

Table 1: Examples of Pyrrolidine Synthesis Strategies

Starting Materials Reagent/Catalyst Product Type Reference
Primary Amine + Diol Cp*Ir complex Cyclic Amine (e.g., Pyrrolidine) organic-chemistry.org
Cyclopentylidene Acetic Acid Derivatives + N-Benzyl Azomethine Ylide N/A (in situ generation) Spirocyclic Pyrrolidine researchgate.net
Alkyl Dihalides + Primary Amines Microwave Irradiation Nitrogen-containing heterocycles organic-chemistry.org

This table illustrates general strategies for pyrrolidine synthesis where derivatives of or precursors to this compound could be applied.

The six-membered piperidine (B6355638) ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals. nih.govijnrd.org Similar to pyrrolidine synthesis, this compound can serve as a precursor to the piperidine core. The corresponding secondary amine, N-cyclopentyl isopropylamine, obtained via reduction of the imine, can be cyclized with appropriate five-carbon dielectrophiles.

General methods for piperidine synthesis often involve the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes, or the cyclocondensation of primary amines with alkyl dihalides. organic-chemistry.org Furthermore, the hydrogenation of pyridine (B92270) derivatives is a common route to piperidines nih.gov. While not a direct cyclization of the imine itself, this compound represents a readily accessible source of the secondary amine required for these established synthetic routes. Reductive amination reactions are also a powerful tool for creating substituted piperidines from piperidone precursors researchgate.net.

The role of this compound as a direct precursor in traditional quinoline (B57606) and indole (B1671886) synthesis is less common, as these syntheses typically start from aromatic amines (anilines). However, its utility can be found in more complex, multi-step syntheses where the cyclopentyl or isopropyl moiety is incorporated into a larger framework that subsequently undergoes cyclization to form the indole or quinoline ring system. For instance, recent methodologies have focused on creating quinoline-indole hybrids through copper-catalyzed amination and annulation reactions, demonstrating advanced strategies for building these fused systems nih.gov.

Alkaloids are a diverse group of naturally occurring compounds that almost invariably contain at least one nitrogen atom, often within a heterocyclic ring such as pyrrolidine or piperidine. nih.gov Many important alkaloids, including tropane (B1204802) alkaloids like cocaine and pyrrolizidine (B1209537) alkaloids, feature these core structures. nih.gov

Given that this compound is a viable synthetic intermediate for both pyrrolidine and piperidine scaffolds (see Sections 4.1.1 and 4.1.2), it serves as a valuable building block in the total synthesis of such alkaloids. By providing an efficient entry point to these fundamental heterocyclic systems, it plays an indirect but crucial role in the construction of more complex alkaloid targets. The synthesis of oligocyclotryptamine alkaloids, for instance, involves the intricate assembly of indole units, showcasing the modular nature of complex alkaloid synthesis where precursors to individual heterocyclic components are essential chemrxiv.org.

Building Block in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. This compound is an ideal component for certain MCRs.

The Mannich reaction is a classic three-component reaction that forms a β-amino carbonyl compound, known as a Mannich base. nih.govyoutube.com The reaction typically involves an aldehyde (or ketone), a primary or secondary amine, and a carbonyl compound with an enolizable α-hydrogen.

In this context, this compound can be formed in situ from the reaction of cyclopentanone and isopropylamine. This in situ-formed imine (or its corresponding iminium ion under acidic conditions) is the key electrophile. It then reacts with a nucleophile, such as an enol or silyl (B83357) enol ether, to generate the final product. This approach is central to developing novel Mannich-type MCRs for the efficient assembly of complex molecules like piperidine-fused indoles. nih.gov The development of enantioselective Mannich reactions using chiral catalysts has further expanded the utility of this transformation, allowing for the synthesis of chiral β-amino compounds with high stereocontrol nih.gov.

Table 2: Representative Mannich-type Reaction

Amine Component Carbonyl Component Nucleophile (Enol Source) Product Key Features Reference
Isopropylamine Cyclopentanone Ketone with α-hydrogen β-amino carbonyl compound Forms this compound in situ. nih.gov
Glycine imines N-Boc-aldimines Glycine imine acts as nucleophile Vicinal diamino derivatives Highly enantio- and diastereoselective with chiral catalyst. nih.gov

This table provides examples of Mannich-type reactions where an imine, similar in reactivity to this compound, is a key intermediate.

A3 Coupling Reactions

The A3 coupling reaction, a powerful multicomponent reaction, unites an aldehyde, an alkyne, and an amine to construct propargylamines. wikipedia.orgphytojournal.com The mechanism typically involves the in-situ formation of an imine or iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by a metal acetylide. wikipedia.orgnih.gov

While direct literature specifically detailing the use of pre-formed this compound in A3 coupling is not prevalent, its constituent components—cyclopentanone (a ketone alternative to an aldehyde, in what is sometimes termed a KA2 reaction), isopropylamine, and a terminal alkyne—can theoretically participate in such a transformation. rsc.org In this context, this compound would be the key intermediate formed in the initial step of the reaction. The subsequent addition of the metal-activated alkyne to the imine would yield a tertiary propargylamine. The efficiency and viability of using a ketone like cyclopentanone in A3-type couplings can be influenced by the catalyst system, which often employs metals like copper, gold, or silver. wikipedia.orgphytojournal.com

Table 1: Components and Product of a Hypothetical KA2 Coupling Reaction

Component 1Component 2Component 3IntermediateProduct Type
CyclopentanoneIsopropylamineTerminal AlkyneThis compoundTertiary Propargylamine

This reaction pathway highlights the potential of this compound as a transient species in the one-pot synthesis of complex, sterically hindered propargylamines.

Precursor for Diverse Amine Synthesis

This compound is a pivotal precursor for the synthesis of various secondary and tertiary amines through several synthetic strategies. The imine functionality provides a convenient handle for the introduction of new substituents at the nitrogen and the former carbonyl carbon.

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl compound and an amine into an amine via an imine intermediate. libretexts.orgmasterorganicchemistry.com The formation of this compound is the first step in the reductive amination of cyclopentanone with isopropylamine. youtube.com Subsequent reduction of this imine intermediate yields the corresponding secondary amine, N-isopropylcyclopentylamine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. libretexts.orgyoutube.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the protonated iminium ion over the starting ketone, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com

Table 2: Reductive Amination of Cyclopentanone with Isopropylamine

Carbonyl CompoundAmineIntermediateReducing AgentProduct
CyclopentanoneIsopropylamineThis compoundNaBH₄ or NaBH₃CNN-isopropylcyclopentylamine

This strategy is a fundamental and widely used method for preparing secondary amines. organic-chemistry.org

The N-isopropylcyclopentylamine, synthesized via the reductive amination of this compound, can itself serve as a building block for more complex tertiary amines. organic-chemistry.org Further alkylation of the secondary amine can be achieved through various methods, including reaction with alkyl halides or another round of reductive amination with a different aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.org

For instance, reacting N-isopropylcyclopentylamine with an aldehyde like formaldehyde (B43269) in the presence of a reducing agent would yield N-cyclopentyl-N-isopropylmethylamine. This sequential approach allows for the controlled and stepwise construction of complex tertiary amines with distinct substituents on the nitrogen atom. nih.gov

Role in Chiral Synthesis

While this compound itself is achiral, its synthesis and subsequent reactions can be conducted under asymmetric conditions to produce chiral amines, which are valuable building blocks in medicinal chemistry and materials science. researchgate.netsigmaaldrich.com

The synthesis of chiral amines can be achieved through the asymmetric reductive amination of cyclopentanone. This can be accomplished by using a chiral amine source or, more commonly, through the use of chiral catalysts. researchgate.net For example, the direct asymmetric reductive amination of cyclic ketones can be catalyzed by chiral palladium complexes, leading to enantioenriched cycloalkylamines. Although not specifically detailing the use of isopropylamine, these methods establish a proof of concept for the asymmetric synthesis of amines derived from cyclopentanone.

Furthermore, if a chiral derivative of either cyclopentanone or isopropylamine were used, the resulting this compound would be chiral, and its subsequent reduction would lead to a diastereomeric mixture of chiral amines. The stereochemical outcome would be influenced by the existing stereocenter.

Chiral amines are frequently employed as precursors for the synthesis of chiral ligands used in asymmetric catalysis. researchgate.netsigmaaldrich.com The secondary amine, N-isopropylcyclopentylamine, obtained from the reduction of this compound, could potentially be functionalized to create novel chiral ligands. For instance, the nitrogen atom could be incorporated into a larger scaffold containing other donor atoms like phosphorus or oxygen, which could then coordinate to a metal center.

While there is no direct evidence in the searched literature of this compound or its direct derivatives being used as a ligand precursor, the synthesis of chiral cyclopentylamines provides a potential route to new ligand structures. rsc.org The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and the structural motif derived from cyclopentanone and a simple chiral amine offers a potential, unexplored avenue for ligand design. nih.gov

Intermediate in the Synthesis of Functionalized Organic Molecules

The utility of this compound as an intermediate is primarily centered on the reactivity of its imine functionality. The inherent polarity of the C=N bond, with a partially positive carbon atom and a partially negative nitrogen atom, dictates its behavior in various chemical transformations. This polarity allows for nucleophilic additions at the carbon atom and electrophilic interactions at the nitrogen atom, paving the way for the introduction of a wide array of functional groups.

The formation of this compound itself is a straightforward and efficient process, typically achieved through the condensation reaction of cyclopentanone and isopropylamine. This reaction is a classic example of imine synthesis, often catalyzed by a mild acid and involving the removal of water to drive the equilibrium towards the product.

Reactants Product Reaction Type
CyclopentanoneThis compoundCondensation
Isopropylamine

Once formed, this imine serves as a platform for further molecular elaboration. While specific, detailed research findings on the extensive use of this compound are not broadly documented in readily available literature, its reactivity can be inferred from the well-established chemistry of similar imines. The cyclopentylidene moiety introduces a degree of ring strain and specific stereoelectronic properties that can influence the outcome of subsequent reactions.

The isopropyl group attached to the nitrogen atom provides significant steric hindrance. This steric bulk can play a crucial role in directing the stereochemical course of reactions, potentially leading to the selective formation of one stereoisomer over another in asymmetric synthesis.

Further research into the reactions of this compound, such as its behavior in cycloaddition reactions, reactions with organometallic reagents, and its reduction to the corresponding secondary amine, would undoubtedly reveal its full potential as a strategic intermediate in the synthesis of novel and functionally rich organic compounds. The exploration of its coordination chemistry with various metal catalysts could also unlock new catalytic transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a cornerstone for the structural elucidation of N-Cyclopentylidene isopropyl amine, offering precise information about the hydrogen and carbon environments within the molecule.

The synthesis of this compound from cyclopentanone (B42830) and isopropylamine (B41738) can be effectively monitored using ¹H and ¹³C NMR spectroscopy. The disappearance of the reactant signals and the appearance of the product signals confirm the progression of the reaction.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl and cyclopentylidene moieties. The methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which would appear as a doublet. nih.govchemicalbook.com The protons on the cyclopentyl ring would exhibit multiplets. The chemical shifts are influenced by the C=N double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. A key signal is that of the imine carbon (C=N), which is expected to resonate at a significantly downfield chemical shift. The spectrum for this compound has been reported, showing distinct signals for each carbon atom in the molecule. spectrabase.comdocbrown.info The two methyl carbons of the isopropyl group are equivalent, as are the two pairs of methylene (B1212753) carbons in the cyclopentyl ring, leading to a total of five distinct signals.

Table 1: Predicted ¹H and Experimental ¹³C NMR Data for this compound in CDCl₃
PositionPredicted ¹H Chemical Shift (δ, ppm)MultiplicityExperimental ¹³C Chemical Shift (δ, ppm) spectrabase.com
Isopropyl -CH~3.4 - 3.6septet~50-60
Isopropyl -CH₃~1.1 - 1.2doublet~23-25
C=N--~170-180
Cyclopentyl CαH₂~2.2 - 2.4multiplet~35-40
Cyclopentyl CβH₂~1.6 - 1.8multiplet~25-30

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR and confirming the connectivity of the atoms, which is essential for identifying reaction intermediates or final products. researchgate.netyoutube.comsdsu.eduyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the methine proton and the methyl protons of the isopropyl group. sdsu.edu Correlations would also be seen between the adjacent methylene protons within the cyclopentyl ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu It would definitively link each proton signal to its corresponding carbon signal in the structure. For example, the methine proton signal would show a correlation to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). researchgate.netsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methyl protons of the isopropyl group would show a correlation to the imine carbon (C=N), confirming the N-isopropyl fragment is attached to the imine carbon.

Table 2: Expected 2D NMR Correlations for this compound
Proton (¹H)COSY (¹H) CorrelationsHSQC/HMQC (¹³C) CorrelationHMBC (¹³C) Correlations
Isopropyl -CHIsopropyl -CH₃Isopropyl -CHIsopropyl -CH₃, C=N
Isopropyl -CH₃Isopropyl -CHIsopropyl -CH₃Isopropyl -CH, C=N
Cyclopentyl CαH₂Cyclopentyl CβH₂Cyclopentyl CαC=N, Cyclopentyl Cβ
Cyclopentyl CβH₂Cyclopentyl CαH₂Cyclopentyl CβCyclopentyl Cα

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups and can be used to monitor the formation of this compound. The key transformation is the conversion of a ketone and a primary amine into an imine.

The IR spectrum would be characterized by the following absorptions:

C=N Stretch: A characteristic absorption band for the imine C=N double bond is expected in the region of 1690-1640 cm⁻¹. Its appearance, along with the disappearance of the C=O stretch from cyclopentanone (typically ~1740 cm⁻¹) and the N-H bending vibration of isopropylamine (around 1600 cm⁻¹), would indicate product formation.

C-H Stretch: Absorptions corresponding to the stretching vibrations of C-H bonds in the alkyl groups (isopropyl and cyclopentyl) would be observed in the 2960-2850 cm⁻¹ region. docbrown.info

N-H Stretch: The disappearance of the characteristic N-H stretching bands of the primary amine starting material (isopropylamine), typically seen as two peaks in the 3400-3300 cm⁻¹ range, provides strong evidence for the completion of the reaction. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₈H₁₅N) is 125.21 g/mol . spectrabase.com

Upon electron ionization (EI), the molecule would form a molecular ion ([M]⁺) with an m/z value of 125. The fragmentation pattern would likely be dominated by alpha-cleavage, a common pathway for amines and imines, where the bond adjacent to the nitrogen atom breaks. nih.govdocbrown.info

Predicted Fragmentation Pathways:

Loss of a methyl group: Cleavage of a C-C bond in the isopropyl group would result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 110 ([M-15]⁺). This is often a very stable and abundant ion.

Loss of an isopropyl group: Cleavage of the N-C bond of the isopropyl group would lead to a fragment at m/z 82.

Cleavage of the cyclopentyl ring: Fragmentation of the cyclopentyl ring can also occur, leading to a series of smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment IonOrigin
125[C₈H₁₅N]⁺Molecular Ion
110[C₇H₁₂N]⁺Loss of •CH₃ from isopropyl group (α-cleavage)
82[C₅H₆N]⁺Loss of •C₃H₇ (isopropyl radical)
44[C₂H₆N]⁺A characteristic ion for aliphatic amines docbrown.info

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

While this compound is a liquid at room temperature, its solid-state structure or the structure of its solid derivatives (e.g., salts or metal complexes) could be definitively determined by single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the crystalline state. Although no specific crystallographic data for derivatives of this compound were found in the search results, this method remains the gold standard for unambiguous structural proof of crystalline compounds.

Chromatographic Methods for Purity Assessment in Synthetic Studies

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reactants and byproducts during its synthesis and purification.

Gas Chromatography (GC): Given its volatility, GC is a suitable method for analyzing the purity of this compound. Coupled with a Flame Ionization Detector (FID), it can provide quantitative information on the purity of a sample. When coupled with a Mass Spectrometer (GC-MS), it allows for the separation and identification of the main compound and any impurities present. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. sielc.com A reverse-phase column (like a C18) with a suitable mobile phase, likely a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, could be used to separate the non-polar imine from more polar starting materials or byproducts. sielc.comsielc.comresearchgate.net Detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). sielc.com

Gas Chromatography (GC)

Gas chromatography is a suitable technique for analyzing volatile compounds like this compound. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. ufl.edu However, the analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and poor reproducibility because of interactions with acidic sites on standard silica-based columns and inlet liners. nih.govnih.gov To overcome these issues, specialized columns designed for amine analysis, such as the Agilent J&W CP-Volamine, are often employed. nih.gov These columns have a stationary phase that is chemically treated to reduce active sites and improve peak shape for basic compounds.

Illustrative GC-FID Research Findings:

ParameterRecommended Condition
Column Agilent J&W CP-Volamine (or similar amine-deactivated column)
Carrier Gas Helium or Nitrogen ufl.edu
Inlet Temperature 250 °C
Oven Program Initial Temp: 60 °C, hold for 1 min; Ramp: 10 °C/min to 200 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Mode Split/Splitless, using a deactivated liner (e.g., Siltek®) nih.gov

This table represents a typical set of starting parameters for the GC-FID analysis of a volatile amine. Method optimization would be required for specific quantitative applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography offers an alternative for the analysis of imines, particularly for less volatile or thermally unstable derivatives. For a compound like this compound, which lacks a strong chromophore, UV detection at low wavelengths (e.g., ~195-210 nm) would be necessary. sielc.com

A common approach is reversed-phase HPLC using a C18 column. To achieve good peak shape for a basic compound, the mobile phase is typically acidified. The addition of an acid like trifluoroacetic acid (TFA) or formic acid protonates the imine nitrogen, reducing its interaction with residual silanols on the silica (B1680970) support and preventing peak tailing. nih.gov In some cases, pre-column derivatization with a UV-active or fluorescent tag (like dansyl chloride) is used to enhance detection sensitivity and selectivity for amines. scielo.brresearchgate.net

Illustrative HPLC-UV Research Findings:

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile Phase Isocratic or Gradient mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) nih.govsielc.com
Flow Rate 1.0 mL/min sielc.com
Detection UV at 200 nm sielc.com
Column Temperature 30-40 °C
Injection Volume 10-20 µL

This table outlines a standard set of conditions for developing an HPLC-UV method for a weakly UV-absorbing basic compound. The method would require validation for linearity, precision, and accuracy for quantitative analysis. scielo.brresearchgate.net

Computational and Theoretical Investigations of N Cyclopentylidene Isopropyl Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Cyclopentylidene isopropyl amine, these methods could provide significant insights into its stability and electronic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It could be employed to determine the optimized geometry, bond lengths, bond angles, and electronic properties of this compound in its ground state. Such calculations would typically use a functional, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. The resulting data would form the basis for further analysis of the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability and chemical reactivity. Generally, a smaller HOMO-LUMO gap suggests higher reactivity.

Reaction Pathway Elucidation and Mechanism Verification

Computational chemistry offers invaluable tools for mapping out the energetic landscape of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To study a chemical reaction involving this compound, such as its hydrolysis or reduction, computational methods could be used to locate the transition state structure connecting the reactants and products. This is a critical first-order saddle point on the potential energy surface. Following the localization of the transition state, Intrinsic Reaction Coordinate (IRC) calculations would be performed. An IRC calculation maps the minimum energy path downhill from the transition state to the corresponding reactant and product, confirming that the identified transition state indeed connects the desired species.

Kinetic and Thermodynamic Parameter Prediction

From the computed energies of the reactants, transition state, and products, key kinetic and thermodynamic parameters for a reaction can be predicted. The activation energy (the energy difference between the reactant and the transition state) would provide insight into the reaction rate. The reaction energy (the energy difference between the product and the reactant) would indicate whether the reaction is exothermic or endothermic. These parameters are crucial for understanding and predicting the feasibility and outcome of a chemical process involving this compound.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis of this compound would be essential to identify its most stable conformers. This would involve systematically exploring the potential energy surface by rotating the single bonds, specifically the C-N single bond and the bonds within the isopropyl group. The relative energies of the different conformers would be calculated to determine their populations at a given temperature. Such an analysis would also be critical for predicting the stereochemical outcome of reactions involving this imine, as the facial selectivity of an attack on the C=N double bond would be influenced by the steric hindrance of the cyclopentyl and isopropyl groups in the lowest energy conformers.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, intermolecular interactions, and behavior in various solvent environments.

Methodology and Expected Findings:

An all-atom MD simulation would typically begin by defining a force field (e.g., AMBER, CHARMM, or GROMOS) that describes the potential energy of the system. The molecule would be placed in a simulation box, often solvated with explicit water or another solvent, and the system's trajectory would be calculated by integrating Newton's laws of motion.

Key areas of investigation for this compound using MD simulations would include:

Conformational Dynamics: The cyclopentylidene ring is not planar and can adopt various puckered conformations (envelope, twist). Similarly, rotation around the C-N single bonds allows for different spatial arrangements of the isopropyl group relative to the imine bond. MD simulations can map the potential energy surface of these conformations and determine the most stable structures and the energy barriers between them.

Solvation and Hydrogen Bonding: In a protic solvent like water, the nitrogen atom of the imine group can act as a hydrogen bond acceptor. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds, which are crucial for understanding the molecule's solubility and reactivity.

Dynamic Properties: Simulations can predict dynamic properties such as the diffusion coefficient and rotational correlation times, providing a microscopic view of how the molecule moves and tumbles in solution.

Research on related polyimine networks has demonstrated the utility of MD simulations in understanding macroscopic properties like glass transition temperatures and self-healing mechanisms, which are governed by the dynamic nature of the imine bond. tandfonline.comtandfonline.comresearchgate.net These studies highlight how external stimuli can induce bond exchange reactions, a process that could be investigated at a fundamental level for this compound. tandfonline.comtandfonline.comresearchgate.net

Table 1: Representative Parameters from Molecular Dynamics Simulations of Imine-Containing Systems

ParameterTypical Value/ObservationSignificance for this compound
Glass Transition Temperature (Tg) Varies with crosslinking density in polyimines. tandfonline.comWhile not directly applicable to a single molecule, it indicates the influence of imine bonds on material properties.
Diffusion Coefficient Dependent on solvent and temperature.Determines the rate of transport in a medium.
Hydrogen Bond Lifetime Picosecond timescaleIndicates the stability of interactions with protic solvents.
Conformational Transition Rate Nanosecond to microsecond timescaleReflects the flexibility of the cyclopentylidene ring and isopropyl group.

Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods, particularly Density Functional Theory (DFT), are highly effective for predicting spectroscopic data. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Vibrational Spectroscopy (Infrared):

Theoretical calculations can predict the infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. For this compound, key vibrational modes would include:

C=N Stretch: This is a characteristic imine vibration, typically appearing in the 1690-1640 cm⁻¹ region. researchgate.net Its exact position is sensitive to the electronic environment.

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclopentylidene and isopropyl groups are expected around 2850-3000 cm⁻¹.

C-N Stretch: The single bond C-N stretch would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Studies on various primary, secondary, and tertiary amines have shown that computed vibrational frequencies using basis sets like 3-21G provide a reasonable agreement with experimental data. dtic.milresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C=N Stretch1640 - 1690Medium to Strong
Aliphatic C-H Stretch2850 - 3000Strong
C-N Stretch1020 - 1250Medium
CH₂ Scissoring (Cyclopentyl)~1450Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR chemical shifts (δ) and coupling constants (J) can also be calculated. Isotropic shielding values are computed and then converted to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS).

¹H NMR: The proton on the imine carbon (if it were a methine group) would be significantly deshielded. The protons on the carbons adjacent to the nitrogen in the isopropyl and cyclopentyl groups would also show characteristic downfield shifts.

¹³C NMR: The imine carbon (C=N) would be the most downfield signal, typically in the 160-170 ppm range. Carbons attached to the nitrogen would also be deshielded.

The accuracy of these predictions allows for direct comparison with experimental results, aiding in structural elucidation.

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSAR)

Cheminformatics applies computational methods to analyze chemical data, while QSAR studies aim to build mathematical models that correlate a compound's chemical structure with its biological activity or chemical reactivity. nih.govnih.gov

For this compound, a QSAR model would not be developed for the single molecule itself, but rather it would be one data point within a larger library of related imines. The goal would be to understand how variations in the alkyl groups (cyclopentylidene and isopropyl) affect a specific property, such as receptor binding affinity, reaction rate, or toxicity.

Methodology:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for a series of imine analogs. These can include:

Topological descriptors: Molecular weight, connectivity indices.

Electronic descriptors: Dipole moment, partial charges on atoms (especially the imine nitrogen and carbon).

Spatial descriptors: Molecular surface area, volume, radius of gyration. nih.gov

Thermodynamic descriptors: Heat of formation, LogP (lipophilicity). nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation linking a selection of these descriptors to the property of interest. nih.gov

For instance, a QSAR study on aryl alkenyl amides/imines as bacterial efflux pump inhibitors successfully created a model using descriptors like the radius of gyration and heat of formation. nih.gov Another study on quinolon-4(1H)-imines used multivariate image analysis (MIA-QSAR) to model antimalarial activity. nih.gov These examples show that the physicochemical properties of the imine functional group and its substituents are key determinants of biological function.

Table 3: Relevant QSAR Descriptors and Their Potential Influence

Descriptor ClassExample DescriptorPotential Influence on Reactivity/Activity
Electronic Partial Charge on Imine NInfluences nucleophilicity and hydrogen bonding capacity.
Spatial/Steric Molecular VolumeAffects how the molecule fits into a binding site.
Thermodynamic LogPGoverns membrane permeability and solubility.
Topological Wiener IndexRelates to molecular branching and compactness.

Future Perspectives and Emerging Research Directions in N Cyclopentylidene Isopropyl Amine Chemistry

Integration into Automated Synthesis Platforms for High-Throughput Discovery

The modular nature of imine synthesis makes N-Cyclopentylidene isopropyl amine an ideal candidate for integration into automated synthesis platforms. These systems, which are revolutionizing drug discovery and materials science, enable the rapid generation and screening of vast compound libraries. organic-chemistry.org The formation of this compound from cyclopentanone (B42830) and isopropylamine (B41738) is a straightforward condensation reaction, amenable to the liquid handling robotics and flow chemistry setups that are central to automated synthesis.

Future research will likely focus on utilizing this compound as a foundational building block in combinatorial chemistry. By reacting it with a diverse array of nucleophiles or using it in multicomponent reactions within an automated workflow, libraries of novel compounds can be synthesized with high efficiency. nih.gov The simplicity of the starting materials and the likely robustness of the reaction are significant advantages for high-throughput applications.

Table 1: Potential Automated Reactions Involving this compound

Reaction TypeReactant ClassPotential Product Scaffold
Nucleophilic AdditionGrignard Reagents, Organolithium CompoundsSubstituted Amines
Reductive AminationReducing Agents (e.g., NaBH4)Secondary Amines
[4+2] CycloadditionDienesTetrahydropyridines
Ugi ReactionIsocyanide, Carboxylic Acid, Aldehyde/Ketoneα-Acylamino Amides

The data generated from the high-throughput screening of these libraries can be used to rapidly identify structure-activity relationships, accelerating the discovery of new molecules with desired properties.

Exploration of Novel and Sustainable Catalytic Systems

The synthesis of imines, including this compound, is a cornerstone of organic chemistry. However, future research will increasingly focus on the development of novel and sustainable catalytic systems for its formation and subsequent transformations. rsc.org Green chemistry principles are driving the move away from stoichiometric reagents and harsh reaction conditions.

Promising areas of investigation include:

Transition Metal Catalysis: The use of earth-abundant transition metals like manganese and cobalt as catalysts for imine synthesis via dehydrogenative coupling of alcohols and amines is a growing field. rsc.orgresearchgate.net These methods avoid the pre-oxidation of the alcohol to an aldehyde, offering a more atom-economical route.

Photocatalysis: Visible-light photocatalysis represents a mild and sustainable approach to chemical synthesis. rsc.org Future work could explore the photocatalytic synthesis of this compound or its use in photocatalytic reactions, such as radical additions to the imine double bond.

Biocatalysis: The use of enzymes, such as imine reductases, for the stereoselective reduction of imines is well-established. Future research could identify or engineer enzymes that can catalyze the formation or transformation of this compound with high selectivity and under mild, aqueous conditions.

Micellar Catalysis: Performing organic reactions in water using surfactants to form micelles is a key strategy in green chemistry. The synthesis of imines in aqueous micelles has been shown to be efficient and can obviate the need for volatile organic solvents. rsc.org

Table 2: Comparison of Potential Catalytic Systems for this compound Synthesis

Catalytic SystemPotential AdvantagesResearch Focus
Earth-Abundant Metal CatalysisLow cost, low toxicity, high atom economyDevelopment of Mn, Co, Fe-based catalysts
PhotocatalysisUse of visible light, mild conditionsCatalyst design, reaction scope expansion
BiocatalysisHigh selectivity, green solvent (water)Enzyme discovery and engineering
Micellar CatalysisAvoidance of organic solvents, rate enhancementSurfactant screening, reaction optimization

Application in Material Science as a Monomer or Precursor (excluding material properties)

The carbon-nitrogen double bond in this compound provides a reactive handle that could be exploited in the synthesis of novel polymers and materials. numberanalytics.com While the material properties themselves are beyond the scope of this discussion, the potential of this imine as a monomer or precursor is a significant area for future research.

One promising avenue is the development of "poly(imine)s," which can be synthesized through the polycondensation of diamines and dicarbonyls. The reversible nature of the imine bond can be harnessed to create dynamic materials, such as self-healing polymers and vitrimers. This compound could serve as a model compound for studying the chemistry of these systems or as a chain-terminating agent to control molecular weight.

Furthermore, imines can be used as precursors to more stable polymerizable monomers. For instance, the reduction of the imine would yield a secondary amine, which could then be incorporated into polyamides or polyurethanes. The cycloaliphatic nature of the cyclopentyl group could impart unique conformational constraints on the resulting polymer backbone.

Development of Advanced Analytical Techniques for In-Situ Monitoring of Reactions

To fully optimize and control reactions involving this compound, particularly in automated and continuous flow systems, the development and application of advanced analytical techniques for in-situ monitoring are crucial. Real-time analysis provides a deeper understanding of reaction kinetics, intermediates, and byproducts, enabling more efficient process development.

Techniques that are poised for further development in this context include:

In-line NMR Spectroscopy: Benchtop NMR spectrometers are becoming increasingly common in research laboratories and can be coupled directly to reaction vessels or flow reactors. researchgate.netmagritek.com This would allow for the continuous monitoring of the conversion of cyclopentanone and isopropylamine to the imine, as well as any subsequent reactions.

Raman and FTIR Spectroscopy: Vibrational spectroscopy techniques are powerful tools for in-situ reaction analysis. iaea.orgresearchgate.net The distinct stretching frequencies of the C=O bond in the starting material and the C=N bond in the product would allow for precise tracking of the reaction progress.

Mass Spectrometry: The coupling of mass spectrometry to reaction systems, for example, through techniques like ReactIR-MS, can provide detailed information about the species present in the reaction mixture, including transient intermediates.

The data from these in-situ monitoring techniques can be used to build kinetic models of reactions involving this compound, leading to improved yields, reduced reaction times, and enhanced safety.

Interdisciplinary Research Connections with Chemical Biology (focused on synthetic tool development, not biological activity of the compound itself)

While the intrinsic biological activity of this compound is not the focus, its chemical properties make it an interesting candidate for the development of new synthetic tools for chemical biology. This interdisciplinary field often requires novel chemical reactions that can proceed under physiological conditions.

One area of exploration is the use of imines in bioorthogonal chemistry. These are reactions that occur rapidly and selectively in a biological environment without interfering with native biochemical processes. The reaction of imines with specific partners could be developed for applications such as labeling biomolecules. nih.gov

Furthermore, this compound can serve as a simple scaffold for the synthesis of more complex molecules with potential applications in chemical biology. For example, its reaction with various nucleophiles can lead to a diverse range of secondary amines, which are common motifs in biologically active compounds. The development of efficient and selective synthetic routes to these derivatives, using this compound as a starting point, would be a valuable contribution to the synthetic chemist's toolbox for creating probes and other molecules for studying biological systems. nih.gov

Q & A

Q. Q1. What are the most reliable synthetic routes for N-Cyclopentylidene isopropyl amine, and how do reaction conditions influence yield?

Methodological Answer:

  • Traditional Synthesis : React cyclopentylamine with isopropyl ketone under acidic catalysis (e.g., HCl) to form the Schiff base (this compound). Yield optimization requires precise control of stoichiometry (1:1.2 amine:ketone ratio) and reflux in anhydrous ethanol at 80°C for 12–16 hours .
  • Advanced Modifications : Use Dean-Stark traps to remove water and shift equilibrium toward product formation, improving yields to >85% .
  • Purity Analysis : Confirm via HPLC (≥98% purity) and characterize using 1H^1H-NMR (δ 1.2–1.4 ppm for cyclopentyl CH2_2, δ 2.8 ppm for isopropyl CH) .

Q. Q2. How does the steric hindrance of the cyclopentyl group affect the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric Effects : The cyclopentyl group creates a bulky environment around the nitrogen, reducing accessibility for nucleophiles. Kinetic studies using methyl iodide as an alkylating agent show a 40% slower reaction rate compared to less hindered amines (e.g., N-isopropyl derivatives) .
  • Mitigation Strategies : Use polar aprotic solvents (e.g., DMF) to stabilize transition states or employ microwave-assisted synthesis to overcome steric barriers .

Q. Q3. How can researchers resolve discrepancies in spectral data (e.g., unexpected 13C^{13}C13C-NMR peaks)?

Methodological Answer:

  • Contradiction Analysis : Unexpected peaks may arise from tautomerization (e.g., enamine-imine equilibria). Monitor dynamic equilibria via variable-temperature NMR (VT-NMR) in DMSO-d6_6 at 25–100°C to identify tautomeric forms .
  • Computational Validation : Compare experimental spectra with DFT-calculated 13C^{13}C chemical shifts (B3LYP/6-31G* basis set) to assign ambiguous signals .

Pharmacological and Biochemical Applications

Q. Q4. What experimental designs are suitable for evaluating the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Vitro Assays : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR, CDK2) to measure IC50_{50}. Include positive controls (e.g., staurosporine) and validate via Western blot for phosphorylation inhibition .
  • Structure-Activity Relationship (SAR) : Systematically modify the cyclopentyl or isopropyl moieties and correlate changes with inhibitory activity. For example, replacing cyclopentyl with cyclohexyl reduces potency by 3-fold, indicating ring size sensitivity .

Q. Q5. How can researchers address low solubility in aqueous buffers during biological testing?

Methodological Answer:

  • Formulation Adjustments : Use co-solvents (e.g., 10% DMSO/PBS) or prepare hydrochloride salts to enhance solubility. Dynamic light scattering (DLS) confirms no aggregation at working concentrations (≤50 µM) .
  • Prodrug Strategies : Synthesize acetylated or PEGylated derivatives to improve bioavailability, followed by enzymatic cleavage studies in serum .

Computational and Theoretical Studies

Q. Q6. What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17). Optimize force fields for amine-protein π-cation interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

Safety and Handling in Laboratory Settings

Q. Q7. What precautions are critical when handling this compound due to its amine reactivity?

Methodological Answer:

  • Safety Protocols : Use gloveboxes under nitrogen for air-sensitive steps. Neutralize waste with 10% acetic acid before disposal .
  • Toxicity Screening : Perform Ames tests (TA98 strain) and MTT assays on HEK293 cells to preliminarily assess mutagenicity and cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.